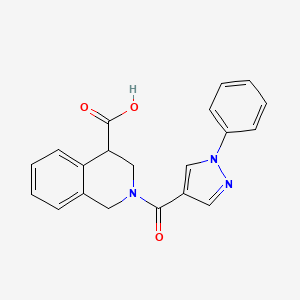
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that it exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid for lab experiments is its ability to modulate various biochemical and physiological processes in the body. This makes it a valuable tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may require careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid. One potential direction is the development of new therapeutic agents for neurological disorders based on the compound's ability to modulate neurotransmitter levels in the brain. Another direction is the investigation of the compound's potential as a treatment for bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its ability to modulate various biochemical and physiological processes in the body makes it a valuable tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves a multi-step process that includes the condensation of 1-phenylpyrazole-4-carboxaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the cyclization of the reduced product with acetic anhydride.
Aplicaciones Científicas De Investigación
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1-phenylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(15-10-21-23(12-15)16-7-2-1-3-8-16)22-11-14-6-4-5-9-17(14)18(13-22)20(25)26/h1-10,12,18H,11,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVUNYMUHKBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CN(N=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)

![2-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B7358472.png)
![1-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7358474.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole hydrochloride](/img/structure/B7358482.png)
![5-tert-butyl-3-[(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]-1,2-oxazole](/img/structure/B7358485.png)
![[1-[2-[(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-2-yl]methyl azepane-1-carboxylate](/img/structure/B7358493.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,2,4-trimethylquinoline-3-carboxamide](/img/structure/B7358501.png)
![3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one](/img/structure/B7358506.png)
![(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone](/img/structure/B7358511.png)
![1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7358523.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B7358538.png)
![3-[1-[1-(1-methyltetrazol-5-yl)ethyl]piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7358545.png)
![(4S,5R)-4-[[(5-fluoro-1,3-benzoxazol-2-yl)amino]methyl]-1-methyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one](/img/structure/B7358547.png)